![molecular formula C16H17N5OS B2369069 2,4-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide CAS No. 2034609-70-4](/img/structure/B2369069.png)
2,4-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)thiazole-5-carboxamide
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Overview
Description
Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .
Chemical Reactions Analysis
Pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on the specific compound. Some general properties of pyrazoles include their utility in organic synthesis and their presence in a variety of structures, leading to diverse applications .
Scientific Research Applications
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of targets, including enzymes like nicotinamide phosphoribosyltransferase (nampt) and leishmania major pteridine reductase 1 (lmptr1) . These enzymes play crucial roles in biological processes such as metabolism and aging, and in the life cycle of certain parasites, respectively .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in the biological processes these targets are involved in . For instance, inhibition of NAMPT affects the NAD+ salvage pathway, which is pivotal in many biological processes .
Biochemical Pathways
Based on the targets mentioned above, it can be inferred that the nad+ salvage pathway and the metabolic pathways in parasites like leishmania could be affected .
Pharmacokinetics
The lipophilicity of similar compounds has been modulated to attenuate direct inhibition (di) towards multiple cytochrome p450 (cyp) isoforms, which are crucial in drug metabolism .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that they could inhibit the growth of these parasites .
Future Directions
Given the wide range of pharmacological activities associated with pyrazole derivatives, they continue to be an area of active research. Future directions may include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on the pyrazole scaffold .
properties
IUPAC Name |
2,4-dimethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10-15(23-11(2)20-10)16(22)18-7-12-4-5-17-14(6-12)13-8-19-21(3)9-13/h4-6,8-9H,7H2,1-3H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJKBFGQSIHVDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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